molecular formula C13H24 B3289878 2-Isopropyldecaline CAS No. 861642-00-4

2-Isopropyldecaline

Cat. No. B3289878
M. Wt: 180.33 g/mol
InChI Key: RIVBBHMGRSGNTJ-UHFFFAOYSA-N
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Description

2-Isopropyldecalin is a chemical substance with a decided structure. Its molecular formula is C13H24 and it has a molecular weight of 180.335 . It is also known by other names such as Decahydro-2-isopropylnaphthalene and 3-Isopropylbicyclo [4.4.0]decane .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as mass spectrometry, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the molecular weight, structural features, and functional groups present in the molecule .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the reactants, products, and the conditions under which the reaction occurs . Unfortunately, specific information about the chemical reactions involving 2-Isopropyldecalin was not found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be determined using various analytical techniques . These properties include melting point, boiling point, density, solubility, and reactivity. Unfortunately, specific physical and chemical properties of 2-Isopropyldecalin were not found.

Future Directions

The future directions in the field of chemistry often involve the development of new materials and the establishment of structure–function relationships . This includes the discovery of high-performance catalysts, the transition of energy and chemicals generation from non-renewable to renewable sources, and the development of cleaner chemical processes .

properties

IUPAC Name

2-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVBBHMGRSGNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2CCCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyldecaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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